molecular formula C7H8BrNO3 B1487617 Methyl 3-(3-bromoisoxazol-5-yl)propanoate CAS No. 861543-76-2

Methyl 3-(3-bromoisoxazol-5-yl)propanoate

Cat. No.: B1487617
CAS No.: 861543-76-2
M. Wt: 234.05 g/mol
InChI Key: VFGGONYMVBNXJA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromoisoxazol-5-yl)propanoate: is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

          Scientific Research Applications

          Chemistry: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is used in the synthesis of more complex organic molecules and as a building block in organic synthesis. Biology: The compound is utilized in biological studies to understand the role of isoxazole derivatives in biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of various intermediates and fine chemicals.

          Mechanism of Action

          The mechanism by which Methyl 3-(3-bromoisoxazol-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological processes.

          Comparison with Similar Compounds

          • Methyl 3-(3-iodoisoxazol-5-yl)propanoate: Similar structure with iodine instead of bromine.

          • Methyl 3-(3-chloroisoxazol-5-yl)propanoate: Similar structure with chlorine instead of bromine.

          • Methyl 3-(3-fluoroisoxazol-5-yl)propanoate: Similar structure with fluorine instead of bromine.

          Uniqueness: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is unique due to its bromine atom, which imparts different chemical reactivity compared to its iodine, chlorine, and fluorine counterparts.

          Properties

          IUPAC Name

          methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          VFGGONYMVBNXJA-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          COC(=O)CCC1=CC(=NO1)Br
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C7H8BrNO3
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Weight

          234.05 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.